molecular formula C7H5N3O3S B2378042 2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 446829-82-9

2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B2378042
CAS No.: 446829-82-9
M. Wt: 211.2
InChI Key: DZFVMLIXTJFCRQ-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous materials and solvents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are likely to be employed to ensure efficient and environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with specific enzymes or receptors, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiadiazole and a pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c1-3-9-10-5(11)4(6(12)13)2-8-7(10)14-3/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVMLIXTJFCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CN=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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